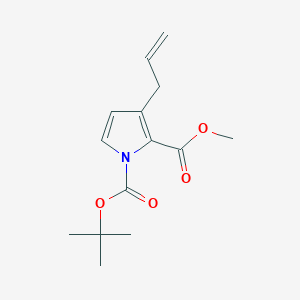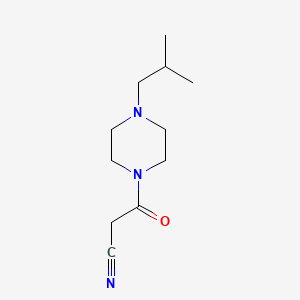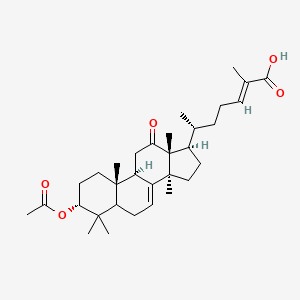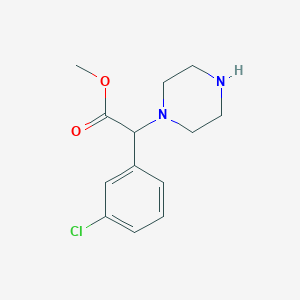
(2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine is an organic compound with the molecular formula C₁₂H₁₅IN₂O₃ It is characterized by the presence of an iodo group, a nitro group, and a cyclopentyl ring attached to a methanamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Iodination: The substitution of a hydrogen atom with an iodine atom on the aromatic ring.
Cyclopentylation: The attachment of a cyclopentyl group to the aromatic ring.
Methanamine Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
(2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the iodo group can yield various substituted derivatives.
科学研究应用
(2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The iodo group may facilitate binding to certain enzymes or receptors, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
(2-(4-Bromo-2-nitrophenoxy)cyclopentyl)methanamine: Similar structure with a bromine atom instead of iodine.
(2-(4-Chloro-2-nitrophenoxy)cyclopentyl)methanamine: Similar structure with a chlorine atom instead of iodine.
(2-(4-Fluoro-2-nitrophenoxy)cyclopentyl)methanamine: Similar structure with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine imparts unique reactivity and binding properties compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s chemical behavior and interactions with biological targets.
属性
分子式 |
C12H15IN2O3 |
|---|---|
分子量 |
362.16 g/mol |
IUPAC 名称 |
[2-(4-iodo-2-nitrophenoxy)cyclopentyl]methanamine |
InChI |
InChI=1S/C12H15IN2O3/c13-9-4-5-12(10(6-9)15(16)17)18-11-3-1-2-8(11)7-14/h4-6,8,11H,1-3,7,14H2 |
InChI 键 |
UBCVIEKZGBQFNB-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(C1)OC2=C(C=C(C=C2)I)[N+](=O)[O-])CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(6-Chloropyridin-3-yl)-7-oxa-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B13331509.png)
![2-(1H-Benzo[d][1,2,3]triazol-4-yl)cyclohexan-1-one](/img/structure/B13331522.png)
![Ethyl 2-chloro-8-(prop-1-en-2-yl)imidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13331528.png)

![1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol](/img/structure/B13331531.png)
![3-Bromo-7-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13331533.png)

![Potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide](/img/structure/B13331541.png)

![3-(Bicyclo[3.1.0]hexan-3-YL)-1-methyl-1H-pyrazol-5-amine](/img/structure/B13331546.png)

